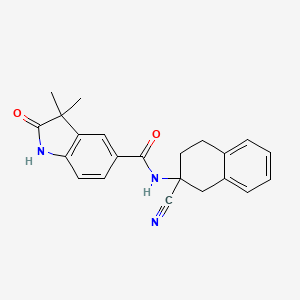

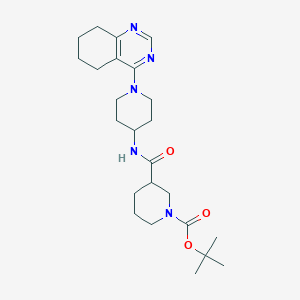

![molecular formula C21H20N4O2S B2493251 N-(4-异丙基苯并[d]噻唑-2-基)-3-甲基-N-(吡啶-2-基甲基)异噁唑-5-甲酰胺 CAS No. 946229-16-9](/img/structure/B2493251.png)

N-(4-异丙基苯并[d]噻唑-2-基)-3-甲基-N-(吡啶-2-基甲基)异噁唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiazolo and triazolo pyrimidines involves alkylation, cyclization, and further substitution processes. For example, the alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile yields S-alkyl derivatives, which upon cyclization can produce thiazolo pyrimidines. Further substitutions lead to N-substituted pyrimidine derivatives, demonstrating a complex multi-step synthetic route for related compounds (Haiza et al., 2000).

Molecular Structure Analysis

Investigations into the molecular structure of diastereomeric N-substituted pyridine carboxamides reveal the importance of stereochemistry in these compounds. NMR spectroscopy, including 1D and 2D techniques, plays a crucial role in understanding the configuration of stereogenic centers on the thiazolidinone ring, offering insights into the molecular complexity of similar chemical entities (Öznur Demir-Ordu et al., 2015).

Chemical Reactions and Properties

Substituted N-Phenyl isoxazole carboxamides exhibit significant antimicrobial activity, indicating the chemical reactivity of these compounds towards biological targets. The structure-activity relationship (SAR) studies help in the rational design of analogues with improved activity against various strains of Mycobacterium tuberculosis, highlighting the chemical reactivity and potential therapeutic applications of similar compounds (Azzali et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed information on the crystal structure, enabling the prediction of physical behavior under various conditions. For instance, studies on polysubstituted pyrrolidine derivatives offer valuable data on crystal structure and acid dissociation constants, essential for predicting solubility and stability (Nural et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under different conditions, and potential for undergoing various chemical reactions, are fundamental aspects of these compounds. For example, the synthesis and antimicrobial activity of thiazole and isoxazole derivatives highlight the reactivity of these compounds towards generating new structures with potential biological activities. Such studies are pivotal in exploring the versatility and applications of these chemicals in different fields (Rajanarendar et al., 2006).

科学研究应用

合成新的杂环化合物

研究人员已经开发了合成新型杂环化合物的方法,包括吡唑、噻唑和吡啶,这些化合物在制药研究中是基础性的。这些化合物已经通过各种反应合成,展示了"N-(4-异丙基苯并[d]噻唑-2-基)-3-甲基-N-(吡啶-2-基甲基)异噁唑-5-甲酰胺"作为生物活性分子的前体或中间体的多功能性和潜力 (Bayrak et al., 2009)。

探索新型抗微生物药物

该化合物已被用于合成具有显著抗微生物特性的衍生物。研究表明,"N-(4-异丙基苯并[d]噻唑-2-基)-3-甲基-N-(吡啶-2-基甲基)异噁唑-5-甲酰胺"的衍生物展示出不同程度的抗微生物活性,突显了其在开发具有治疗传染病应用的新型抗微生物药物中的潜力 (Patel & Patel, 2015)。

研究具有潜在抗癌特性的化合物

该化合物还被用于合成具有抗癌特性的分子的研究。"N-(4-异丙基苯并[d]噻唑-2-基)-3-甲基-N-(吡啶-2-基甲基)异噁唑-5-甲酰胺"的衍生物已被评估其作为抗癌药物的潜力,在预临床实验中对各种癌细胞系显示出有希望的结果。这突显了其在癌症研究中的重要性以及新型治疗剂的潜在开发 (Rahmouni et al., 2016)。

作用机制

Target of Action

The compound, also known as 3-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide, is a hybrid antimicrobial that combines the effect of two or more agents . It combines thiazole and sulfonamide, groups with known antibacterial activity . The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its targets in a distinctive mode of action . It is investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .

Biochemical Pathways

The compound affects various biochemical pathways. It displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes . The work suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide .

Pharmacokinetics

The compound’s interaction with the cell-penetrating peptide octaarginine suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound exhibits potent antibacterial activity. It displays low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human red blood cells .

未来方向

属性

IUPAC Name |

3-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13(2)16-8-6-9-18-19(16)23-21(28-18)25(12-15-7-4-5-10-22-15)20(26)17-11-14(3)24-27-17/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJDCPQGWGRHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

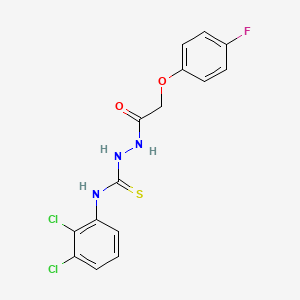

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

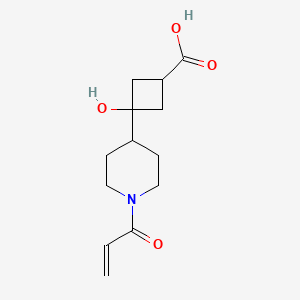

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)